

Ripa-56: Solubility, Application Notes, and Protocols

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Compound of Interest		
Compound Name:	Ripa-56	
Cat. No.:	B15603737	Get Quote

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Introduction

Ripa-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 13 nM.[1][2][3] It has demonstrated efficacy in blocking necroptosis and has shown potential in treating conditions such as systemic inflammatory response syndrome (SIRS), multiple sclerosis, and non-alcoholic steatohepatitis (NASH).[2][4] [5] This document provides detailed information on the solubility of **Ripa-56** in various solvents and protocols for its preparation and use in experimental settings.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	221.3 g/mol	[2]
Formula	C13H19NO2	[2]
CAS Number	1956370-21-0	[2]
Purity	≥98%	[4]
Appearance	Crystalline solid	[4]

Solubility Data



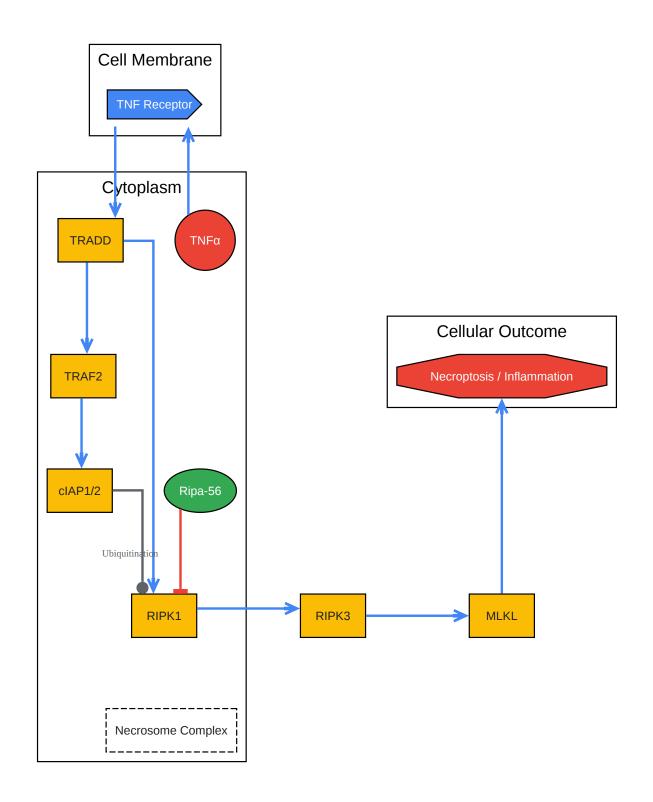
Ripa-56 exhibits high solubility in organic solvents like DMSO and ethanol and is insoluble in water.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Solvent	Concentration (mM)	Concentration (mg/mL)	Reference
DMSO	100 mM	~22.13 mg/mL	
DMSO	198.82 mM	44 mg/mL	[1]
DMSO	-	50 mg/mL	[2]
Ethanol	100 mM	~22.13 mg/mL	
Ethanol	-	44 mg/mL	[1]
Ethanol	-	50 mg/mL	[2]
Water	Insoluble	Insoluble	[1]

Signaling Pathway of Ripa-56

Ripa-56 functions as a direct inhibitor of RIPK1, a key kinase in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated by death receptors such as the TNF receptor. By inhibiting the kinase activity of RIPK1, **Ripa-56** prevents the downstream signaling cascade that leads to inflammatory cell death.





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Caption: Ripa-56 inhibits the kinase activity of RIPK1, blocking necroptosis.



Experimental Protocols

Protocol 1: Preparation of a 20 mM Ripa-56 Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution from lyophilized **Ripa-56** powder.

Materials:

- Ripa-56, lyophilized powder (5 mg)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Precision balance
- Calibrated micropipettes

Procedure:

- Allow the vial of lyophilized Ripa-56 to equilibrate to room temperature before opening to prevent condensation.
- Weigh 5 mg of Ripa-56 powder and transfer it to a sterile microcentrifuge tube.
- Based on the molecular weight of 221.3 g/mol, calculate the required volume of DMSO. For a 20 mM stock solution from 5 mg of powder, add 1.13 mL of DMSO.[2]
- Add the calculated volume of DMSO to the microcentrifuge tube containing the Ripa-56 powder.
- Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
- Once dissolved, the stock solution is ready for use or for creating further dilutions in an appropriate aqueous buffer or cell culture medium.



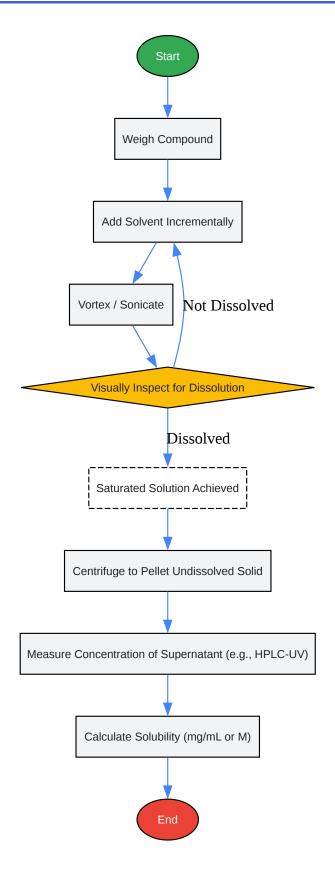
Storage:

- Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[2]
- Store the DMSO stock solution at -20°C or -80°C.[1][2] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] The solution is stable for up to 3 months at -20°C.[2]

Protocol 2: General Workflow for Solubility Assessment

This protocol outlines a general method for determining the solubility of a compound like **Ripa- 56** in a given solvent.





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Caption: A general workflow for determining the solubility of a compound.



Procedure:

- Preparation: Weigh a precise amount of Ripa-56 into a clear vial.
- Solvent Addition: Add a small, measured volume of the test solvent (e.g., DMSO) to the vial.
- Mixing: Vigorously mix the sample using a vortex mixer or sonicator until the compound is
 fully dissolved or a suspension is formed. Gentle heating can be applied if necessary, but the
 final solubility should be reported at a specific temperature (e.g., 25°C).
- Observation: Visually inspect the solution against a light and dark background to check for any undissolved particles.
- Titration: If the compound dissolves completely, add another weighed amount of Ripa-56
 and repeat the mixing step. If it does not dissolve, add small, precise increments of the
 solvent until dissolution is achieved.
- Equilibration: Once a saturated solution is believed to be formed (a small amount of solid remains undissolved), allow the solution to equilibrate for a set period (e.g., 24 hours) with agitation to ensure equilibrium is reached.
- Separation and Analysis: Centrifuge the sample to pellet the excess solid. Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The determined concentration represents the solubility of Ripa-56 in that solvent at the specified temperature.

Protocol 3: Preparation of Ripa-56 Formulation for In Vivo Studies

This protocol provides an example of how to formulate **Ripa-56** for administration in animal models, such as for oral (P.O.) or intraperitoneal (I.P.) injection.[1][6]

Materials:

Ripa-56 stock solution in DMSO (e.g., 120 mg/mL)



- PEG300 (Polyethylene glycol 300)
- Tween® 80
- Sterile deionized water (ddH₂O) or saline
- Sterile tubes and syringes

Procedure (for a 1 mL working solution at 6 mg/mL):[1][7]

- In a sterile tube, add 400 μL of PEG300.
- Add 50 μL of a 120 mg/mL clarified Ripa-56 stock solution in DMSO to the PEG300.
- Mix thoroughly until the solution is clear.
- Add 50 μL of Tween® 80 to the mixture and mix again until clear.
- Add 500 μL of ddH₂O or saline to bring the final volume to 1 mL.
- The final concentration of Ripa-56 will be 6 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% aqueous solution.
- This formulation should be prepared fresh before use for optimal results.[1][6]

Disclaimer: These protocols are intended for guidance in a research setting. Users should adapt them as necessary for their specific experimental requirements and always adhere to institutional safety guidelines. The in vivo formulation is an example, and the optimal formulation may vary depending on the animal model and route of administration.

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